Mitiglinide Calcium is a chemical compound investigated for its potential to stimulate insulin secretion. [] It is classified as a glinide, a class of benzoic acid derivatives. [] The scientific interest in Mitiglinide Calcium stems from its potential to address postprandial hyperglycemia, a condition characterized by elevated blood glucose levels after meals. [] This makes it a relevant subject of research for understanding insulin secretion mechanisms and developing potential therapeutic strategies for diabetes.
Synthesis Analysis
Stobbe condensation: This method uses dimethyl succinate and benzaldehyde as starting materials. [, ] The process involves multiple steps, including hydrolysis, dehydration, condensation with cis-hexahydroisoindoline, reduction, and salt formation. [, ] Improvements to this method have focused on reducing the use of cis-hexahydroisoindoline, thereby reducing production costs. []
Chiral Resolution: Benzylsuccinic acid is split using (R)-1-phenylethylamine to obtain (S)-2-benzylsuccinic acid. [] This is followed by dehydration, condensation with cis-hexahydroisoindoline, and calcium salt formation. []
One-Pot Method: (S)-2-benzylsuccinic anhydride, cis-octahydroisoindole, and sodium hydride are reacted in a one-pot method to produce Mitiglinide Sodium. [] Calcium chloride is then reacted with Mitiglinide Sodium in an aqueous solution to obtain Mitiglinide Calcium. [] This method offers simplicity and controllable isomer formation. []
Diazotization Route: This method utilizes (D)-phenylalanine as the starting material. [] Diazotization, hydroxy and carboxyl protection, nucleophilic substitution, and hydrolysis reactions are involved. [] This method claims a high yield and optical purity. []
Imidazole-Based Route: This approach uses (S)-2-benzylsuccinic acid and CDI as starting materials to generate an active amide. [] The active amide reacts with the hydrochloride salt of cis-hexahydroisoindoline and benzyl chloride to produce purified benzyl ester. [] Subsequent debenzylation and calcification yield Mitiglinide Calcium. []
Mechanism of Action
Mitiglinide Calcium is believed to stimulate insulin secretion by blocking ATP-sensitive potassium channels (K(ATP) channels) in pancreatic beta-cells. [] This blockage depolarizes the beta-cell membrane, leading to the opening of voltage-dependent calcium channels. [] The influx of calcium ions triggers the release of insulin from these cells. [] Studies indicate that Mitiglinide Calcium exhibits a higher selectivity for the beta-cell type of K(ATP) channel (SUR1/Kir6.2) compared to K(ATP) channels found in cardiac and smooth muscle, suggesting a potentially reduced risk of cardiovascular side effects compared to other glinides. [] This selective action on beta-cells makes it an interesting candidate for research focusing on glucose homeostasis and insulin secretion dynamics.
Applications
The scientific applications of Mitiglinide Calcium focus on its potential role in understanding and potentially treating postprandial hyperglycemia. [] Its mechanism of action, targeting K(ATP) channels in pancreatic beta-cells, makes it a valuable tool for studying insulin secretion processes and beta-cell function. [] Research utilizes Mitiglinide Calcium in the following areas:
Insulin Secretion Studies: Mitiglinide Calcium is used in in vitro and in vivo studies to explore insulin secretion dynamics and the role of K(ATP) channels in beta-cell function. []
Animal Models of Diabetes: Mitiglinide Calcium is employed in animal models of diabetes to investigate its efficacy in controlling postprandial hyperglycemia. [] Research suggests it may be more potent than other glinides like nateglinide in managing postprandial blood glucose levels. []
Analytical Method Development: Numerous studies focus on developing and validating analytical methods for detecting and quantifying Mitiglinide Calcium in various matrices, including plasma, formulations, and biological samples. [, , , , , , , , , , , ] These methods utilize techniques like HPLC, LC-MS, and GC. [, , , , , , , , , , , ]
Related Compounds
Voglibose
Compound Description: Voglibose is an alpha-glucosidase inhibitor used for the treatment of type 2 diabetes. [] It works by delaying the digestion and absorption of carbohydrates in the small intestine, thus reducing postprandial hyperglycemia.
Relevance: Voglibose is often used in combination with mitiglinide calcium for the treatment of type 2 diabetes. [] Both drugs target different aspects of glycemic control. While mitiglinide calcium stimulates insulin secretion, voglibose reduces postprandial glucose absorption. [, ] This combination therapy allows for a more comprehensive approach to managing blood glucose levels in individuals with type 2 diabetes.
Repaglinide
Compound Description: Repaglinide is a rapid-acting insulin secretagogue belonging to the meglitinide class. [, ] Similar to mitiglinide calcium, it acts on pancreatic beta cells to enhance insulin release.
Relevance: Repaglinide serves as a comparator to mitiglinide calcium in several studies. [, , ] Both compounds share a similar mechanism of action and belong to the same drug class, but they exhibit differences in potency and pharmacokinetic profiles. [, ] For instance, mitiglinide calcium has shown a more rapid onset of action compared to repaglinide. []
Nateglinide
Compound Description: Nateglinide is another rapid-acting insulin secretagogue belonging to the meglitinide class, similar to both mitiglinide calcium and repaglinide. [] It stimulates insulin release from pancreatic beta cells, primarily in response to meals.
Relevance: Nateglinide serves as a point of comparison for mitiglinide calcium in terms of its insulinotropic effects. [] Studies suggest that mitiglinide calcium exhibits a more potent insulinotropic effect compared to nateglinide. []
Glibenclamide and Glimepiride
Compound Description: Glibenclamide and glimepiride are sulfonylurea drugs used as antihyperglycemic agents in the treatment of type 2 diabetes. [] They act by stimulating insulin release from pancreatic beta cells.
Relevance: While both mitiglinide calcium and sulfonylureas like glibenclamide and glimepiride promote insulin secretion, their mechanisms differ. [] Mitiglinide calcium targets specific ATP-sensitive potassium (KATP) channels found predominantly in pancreatic beta cells, while sulfonylureas have broader activity on KATP channels in other tissues. [] This difference contributes to the distinct pharmacological and safety profiles of these drug classes.
Metformin Hydrochloride
Compound Description: Metformin hydrochloride is a biguanide medication widely used as a first-line treatment for type 2 diabetes. [, ] It primarily works by reducing hepatic glucose production and improving insulin sensitivity.
Relevance: Metformin hydrochloride is often used in combination with mitiglinide calcium for managing type 2 diabetes. [] While mitiglinide calcium addresses postprandial hyperglycemia, metformin hydrochloride offers complementary effects by targeting basal hyperglycemia and improving insulin sensitivity. [, ] These combined mechanisms provide a more comprehensive approach to managing blood glucose levels.
Sitagliptin
Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. [] It works by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon secretion.
Relevance: Sitagliptin was directly compared to mitiglinide calcium/voglibose combination therapy in a crossover study involving patients with type 2 diabetes. [] The study aimed to compare the efficacy of both treatments in controlling glycemic variability and postprandial hyperglycemia. [] This research highlights the evolving treatment landscape of type 2 diabetes and explores alternative strategies for optimal glycemic control.
(S)-2-Benzylsuccinic Acid
Compound Description: (S)-2-Benzylsuccinic acid is a key chiral intermediate in the synthesis of mitiglinide calcium. [, , , , ]
Relevance: This compound represents a crucial building block for constructing the mitiglinide calcium molecule. [, , , , ] Different synthetic routes utilize (S)-2-benzylsuccinic acid as a starting material, highlighting its importance in the production of mitiglinide calcium.
cis-Hexahydroisoindoline
Compound Description: cis-Hexahydroisoindoline, often used in its hydrochloride salt form, is another essential building block in the synthesis of mitiglinide calcium. [, , , , , ]
Relevance: This cyclic amine reacts with a derivative of (S)-2-benzylsuccinic acid to form the core structure of mitiglinide calcium. [, , , , , ] Variations in the synthetic methods may involve different steps or reagents but ultimately utilize cis-hexahydroisoindoline for constructing the final mitiglinide calcium molecule.
Trans-isomer of Mitiglinide Calcium
Compound Description: The trans-isomer of mitiglinide calcium is a structural isomer of the active pharmaceutical ingredient (API). [, ] It arises due to the presence of a chiral center in the mitiglinide molecule.
Relevance: The trans-isomer is considered an impurity in the manufacturing process of mitiglinide calcium. [, ] Analytical methods, such as HPLC, are employed to monitor and control the levels of this isomer in the final drug product to ensure quality and efficacy.
R-isomer of Mitiglinide Calcium
Compound Description: Similar to the trans-isomer, the R-isomer of mitiglinide calcium is another structural isomer resulting from the chiral center in the molecule. [, , , ]
Relevance: The R-isomer is classified as an impurity and is subject to control during mitiglinide calcium production. [, , , ] Chiral chromatography methods are used to separate and quantify the R-isomer to guarantee the enantiomeric purity of the final drug substance.
Three Isomers of Mitiglinide
Compound Description: Recent research has identified three isomeric impurities present in mitiglinide calcium. [] Two of these impurities were newly discovered and characterized. []
Relevance: These isomers potentially arise during the synthesis of mitiglinide calcium and can impact the drug's quality and safety profile. [] The study employed advanced analytical techniques, like UPLC-MS/MS, to distinguish these isomers and elucidate their fragmentation patterns. [] This analysis helps in understanding the origin of these impurities and optimizing the synthetic process to minimize their formation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mitiglinide, also known as kad-1229, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Mitiglinide is considered to be a practically insoluble (in water) and relatively neutral molecule. Mitiglinide has been detected in multiple biofluids, such as urine and blood. Within the cell, mitiglinide is primarily located in the cytoplasm and membrane (predicted from logP).
Moxidectin is a semisynthetic milbemycin derivative of nemadectin, which is used as an anthelmintic drug. Chemical structure: ß-lactam This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae. Moxidectin is a potent, broad-spectrum endectocide (antiparasitic that is active against endo- and ecto-parasites) with activity against nematodes, insects, and acari. It was first used in cattle followed by an approved use in general animals. It is a semi-synthetic methoxine derivative of nemadectin which is a 16-member pentacyclic lactone of the milbemycin class. Moxidectin differs by the absence of a disaccharide moiety on carbon 13, a substituted olefinic side chain at carbon 25 and a unique methoxime moiety at carbon 23. Due to these modifications, moxidectin is classified as a second generation macrocyclic lactone. Moxidectin was developed by Medicines Development for Global Health and FDA approved in June 13, 2018.
Motretinide is an aromatic retinoic acid with antikeratonizing activity. Motretinide is used as a topical agent in the treatment of acne. Motretinide is a retinoid.
Moxifloxacin is a fluoroquinolone antibiotic. It is active against 390 clinical isolates of aerobic and anaerobic Gram-positive and Gram-negative bacteria (MIC90s = ≤0.25 µg/ml), as well as clinical isolates of methicillin-susceptible and -resistant S. aureus (MIC90s = 0.12 and 2 µg/ml, respectively). Moxifloxacin is an inhibitor of E. coli DNA gyrase that is selective for DNA gyrase over E. coli topoisomerase IV (IC50s = 0.51 and 38.8 mg/L, respectively, in cell-free assays). It prevents S. aureus- or P. aeruginosa-induced increases in bronchoalveolar lavage fluid (BALF) neutrophil infiltration and reduces S. aureus- or P. aeruginosa-induced increases in lung chemokine (C-X-C motif) ligand 1 (CXCL1) and IL-1β levels in mouse models of bacterial pneumonia when administered at a dose of 100 mg/kg twice per day for two days. Moxifloxacin (100 mg/kg) decreases the number of lung and spleen colony forming units (CFUs) in a mouse model of systemic M. tuberculosis infection. Formulations containing moxifloxacin have been used in the treatment of various bacterial infections. Moxifloxacin Hydrochloride is an anti-infectious compound that belongs to the class of fluoroquinolone antibiotics. It is a well-known broad-spectrum antibiotic prescription medicine effective against a variety of Gram-positive and Gram-negative bacteria including the anaerobic type. It is an S,S-isomer with two chiral centers. It works by preventing the activity of various crucial enzymes involved in the replication, transcription, recombination, and repair of deoxyribonucleic acid in the bacteria such as DNA gyrase (topoisomerase II), topoisomerase IV. It finds its application in the treatment of various ocular and respiratory tract infections. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Moxifloxacin Hydrochloride is the hydrochloride salt of a fluoroquinolone antibacterial antibiotic. Moxifloxacin binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species. Moxifloxacin hydrochloride is a hydrochloride comprising equimolar amounts of moxifloxacin and hydrogen chloride. It has a role as an antibacterial drug. It contains a moxifloxacinium(1+). Moxifloxacin is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. Moxifloxacin has been linked to mild ALT elevations during therapy and to rare instances of idiosyncratic acute liver injury with symptoms and jaundice.
Moxisylyte, denominated as thymoxamine in the UK, is a specific and orally active α1-adrenergic antagonist. According to the WHO, moxisylyte is approved since 1987 and in the same year, it acquired the denomination of orphan product by the FDA. This drug was developed by the Japanese company Fujirebio and also by the American company Iolab in the late 80s. Acetic acid [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] ester is a monoterpenoid. An alpha-adrenergic blocking agent that is used in Raynaud's disease. It is also used locally in the eye to reverse the mydriasis caused by phenylephrine and other sympathomimetic agents. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)
Moxonidine is an imidazoline 1 (I1) receptor agonist (Ki = 56 nM in a radioligand binding assay). It is also an agonist of the α2A-adrenergic receptor (α2A-AR; Ki = 150 nM in a radioligand binding assay). It is selective for I1 and α2A-AR receptors over α1-, α2B, and α2C-ARs (Kis = >30,000, 1,000, and 2,000 nM, respectively). Moxonidine decreases mean arterial pressure in spontaneously hypertensive rats when administered at a dose of 0.2 nmol injected into the rostral ventrolateral medulla oblongata (RVLM). It also reduces blood pressure in cynomolgus monkeys when administered at a dose of 167 µg/kg. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Moxonidine, also known as cynt or moxon, belongs to the class of organic compounds known as halopyrimidines. These are aromatic compounds containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Moxonidine is a drug which is used for the treatment of mild to moderate essential or primary hypertension [l1025]. effective as most first-line antihypertensives when used as monotherapy [a27137]. Moxonidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Moxonidine is an organohalogen compound and a member of pyrimidines. Moxonidine is a new-generation centrally acting antihypertensive drug approved for the treatment of mild to moderate essential hypertension. It is suggested to be effective in cases where other agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or irresponsive. As well, moxonidine has been shown to present blood pressure-independent beneficial effects on insulin resistance syndrome.
Moxisylyte hydrochloride is a monoterpenoid. An alpha-adrenergic blocking agent that is used in Raynaud's disease. It is also used locally in the eye to reverse the mydriasis caused by phenylephrine and other sympathomimetic agents. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)